4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt
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Overview
Description
4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H3BrF3NaO2S It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the sulfonation of 4-Bromo-2-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-Bromo-2-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding sulfinate.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine and trifluoromethyl groups enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl fluoride
- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
- Benzenamine, 4-bromo-2-(trifluoromethyl)-
Uniqueness
4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromine and trifluoromethyl groups makes it particularly useful in synthetic chemistry for introducing these functionalities into target molecules .
Properties
Molecular Formula |
C7H3BrF3NaO2S |
---|---|
Molecular Weight |
311.05 g/mol |
IUPAC Name |
sodium;4-bromo-2-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
HCWDBZXZTDAZBI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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